N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a triazole ring, a sulfonamide group, and a tert-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group and the tert-butylphenyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-based sulfonamides and derivatives with tert-butylphenyl groups. Examples include:
- 4-Bromo-N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
- 5-(4-tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S2/c1-16-6-12-19(13-7-16)30(27,28)23-14-20-24-25-21(26(20)5)29-15-17-8-10-18(11-9-17)22(2,3)4/h6-13,23H,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPLLSBSOIZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(N2C)SCC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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